![molecular formula C9H16ClNO2 B1476877 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098117-54-3](/img/structure/B1476877.png)
3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
The compound “3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Synthesis Analysis
The synthesis of such compounds typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The specific synthesis pathway for this compound could not be found in the available literature.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Methoxylated Pyrrolinones : Research has demonstrated methods for synthesizing 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which are valuable for preparing compounds with potential agrochemical or medicinal applications (Ghelfi et al., 2003).
Development of Antihypertensive and Antiarrhythmic Agents : Compounds derived from pyrrolidin-2-one structures have been synthesized and tested for their pharmacological activities, including antiarrhythmic and antihypertensive effects, suggesting the utility of this backbone in developing new therapeutic agents (Malawska et al., 2002).
Metal Complex Formation and Catalysis : The reaction of methoxymethyl pyrrolidine derivatives with metal compounds has been explored for creating novel polymeric structures and complexes, which have applications in catalysis and organometallic chemistry (Zheng and Herberich, 2001).
Pharmaceutical and Agrochemical Applications
Synthesis of Novel Pyrrolidine Derivatives : The chemical compound serves as a precursor in synthesizing various pyrrolidine derivatives, which have shown potential in treating cardiovascular diseases through their adrenolytic properties (Malawska et al., 2005).
Catalysis for Organic Syntheses : Palladium and platinum complexes involving pyrrolidine derivatives have been studied as catalysts for organic reactions, including olefin methoxycarbonylation, highlighting the compound's role in facilitating efficient synthetic processes (Zulu et al., 2020).
Mechanism of Action
Target of Action
The compound contains a pyrrolidinone moiety, which is a common structural feature in many bioactive compounds . Pyrrolidinones and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . .
Future Directions
The future directions for research on this compound would likely involve further studies on its synthesis, structure, reactions, mechanism of action, properties, and safety. It would also be important to continue developing early warning systems and identifying new compounds to prevent their widespread use .
properties
IUPAC Name |
3-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-6-11(8)9(12)4-5-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQPAOMSZWVMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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